4,4'-(((Piperidin-3-ylmethyl)azanediyl)bis(methylene))dibenzonitrile hydrochloride
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Overview
Description
4,4’-(((Piperidin-3-ylmethyl)azanediyl)bis(methylene))dibenzonitrile hydrochloride is a complex organic compound with the molecular formula C22H25ClN4. It is primarily used in research settings and is known for its unique structure, which includes a piperidine ring and benzonitrile groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(((Piperidin-3-ylmethyl)azanediyl)bis(methylene))dibenzonitrile hydrochloride typically involves multiple steps, starting with the preparation of the piperidine derivative. The piperidine is then reacted with formaldehyde and benzonitrile under controlled conditions to form the desired compound. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and pH. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Quality control measures, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
4,4’-(((Piperidin-3-ylmethyl)azanediyl)bis(methylene))dibenzonitrile hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzonitrile groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
4,4’-(((Piperidin-3-ylmethyl)azanediyl)bis(methylene))dibenzonitrile hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4,4’-(((Piperidin-3-ylmethyl)azanediyl)bis(methylene))dibenzonitrile hydrochloride involves its interaction with specific molecular targets. The piperidine ring and benzonitrile groups can interact with enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- **4,4’-(((Piperidin-4-ylmethyl)azanediyl)bis(methylene))dibenzonitrile
- **4,4’-(((Piperidin-2-ylmethyl)azanediyl)bis(methylene))dibenzonitrile
Uniqueness
4,4’-(((Piperidin-3-ylmethyl)azanediyl)bis(methylene))dibenzonitrile hydrochloride is unique due to the position of the piperidine ring, which can influence its reactivity and interaction with other molecules. This positional difference can result in distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
4-[[(4-cyanophenyl)methyl-(piperidin-3-ylmethyl)amino]methyl]benzonitrile;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4.ClH/c23-12-18-3-7-20(8-4-18)15-26(17-22-2-1-11-25-14-22)16-21-9-5-19(13-24)6-10-21;/h3-10,22,25H,1-2,11,14-17H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXGGIBKLGJAWNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CN(CC2=CC=C(C=C2)C#N)CC3=CC=C(C=C3)C#N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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